molecular formula C21H21NO5S2 B2725714 4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946242-20-2

4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

Cat. No. B2725714
CAS RN: 946242-20-2
M. Wt: 431.52
InChI Key: XMVIWFFABZTNDE-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, also known as MTSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTSB is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

1. Transformation and Excretion in Biological Systems

  • Research on similar compounds, such as metoclopramide, has focused on their transformation and excretion in biological systems. For example, metoclopramide was studied in rabbits to understand its transformation products in urine, revealing several metabolites including oxidation and deethylation products (Arita et al., 1970).

2. Oxidation Reactions

  • Studies on the oxidation of methoxy substituted benzyl phenyl sulfides provide insights into the reaction mechanisms of similar compounds. These studies help distinguish between oxidants that react via single electron transfer and those involving direct oxygen atom transfer (Lai et al., 2002).

3. Synthesis of Molecular Electronics

  • Compounds like 4-methoxybenzyl tert-butyl sulfide have been used as precursors for the synthesis of molecular wires, demonstrating their utility in the field of molecular electronics (Stuhr-Hansen et al., 2005).

4. Studies on Alzheimer's Disease

  • Similar compounds have been employed in positron emission tomography (PET) imaging studies to quantify receptor densities in the brains of Alzheimer's disease patients, demonstrating their potential in neurological research (Kepe et al., 2006).

5. Hypoglycemic Benzoic Acid Derivatives

  • Research on hypoglycemic benzoic acid derivatives, such as repaglinide, which have structural similarities, reveals their potential in diabetes treatment. This includes studies on their structure-activity relationships and therapeutic applications (Grell et al., 1998).

6. Proton Exchange Membranes

  • Compounds containing methoxy groups have been used in the synthesis of poly(arylene ether sulfone) for fuel cell applications. These studies focus on their properties as polyelectrolyte membrane materials (Kim et al., 2008).

7. Carbonic Anhydrase and Acetylcholinesterase Inhibitors

  • Benzamide and sulfonamide pharmacophores in compounds like N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides have shown significant inhibitory potential against human carbonic anhydrase I and II, as well as acetylcholinesterase enzymes (Tuğrak et al., 2020).

8. Synthesis of α,β-Unsaturated N-Methoxy-N-Methylamides

  • The synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, starting from N-methoxy-N-methylchloroacetamide and thiophenol, demonstrates the versatility of such compounds in organic synthesis (Beney et al., 1998).

9. Application in Solution Phase Library Synthesis

  • Compounds like 4-methoxybenzyl-4-nitrophenylcarbonate have been used for the N-protection of amidinonaphthol, demonstrating their utility in the solution phase synthesis of substituted benzamidines (Bailey et al., 1999).

10. Bischler–Napieralski Isoquinoline Synthesis

  • The reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide has been studied, revealing insights into the Bischler–Napieralski isoquinoline synthesis mechanism (Doi et al., 1997).

11. Radioligand for Acetylcholinesterase

  • Studies on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as a radioligand for acetylcholinesterase provide insights into its utility in nuclear medicine and biology (Brown-Proctor et al., 1999).

12. HPLC Method for UV-Filters Determination

  • High-performance liquid chromatography (HPLC) methods for determining UV-filters, including compounds like methoxybenzophenone, highlight their importance in cosmetic science (Nyeborg et al., 2010).

13. Zinc Ion-Selective Membrane Electrode

  • The use of sulipride drug derivatives as electroactive materials for the preparation of PVC-based Zn2+-selective electrodes exemplifies their application in electroanalysis (Saleh & Gaber, 2001).

14. Anticancer Evaluation of Naphthoquinone Derivatives

  • Phenylaminosulfanyl‐1,4‐naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Ravichandiran et al., 2019).

15. Removal of Benzophenone-4 from Water

  • Tertiary amine-functionalized crosslinking polymeric resins, synthesized using methacrylate derivatives, have been used for the removal of benzophenone-4 from water, indicating their environmental applications (Zhou et al., 2018).

16. (H+,K+)-ATPase Inhibitors

  • Research on [(pyridylmethyl)sulfinyl]benzimidazoles, including studies on pantoprazole, sheds light on their role as potent antisecretory (H+,K+)-ATPase inhibitors, relevant in the treatment of gastric conditions (Kohl et al., 1992).

17. H+/K+-ATPase Inhibitors Stability and Activity

  • The relationship between pyridine basicity, stability, and activity in benzimidazole sulfoxide class of H+/K+-ATPase inhibitors has been explored, contributing to our understanding of their medicinal properties (Ife et al., 1989).

18. Electrolysis of a Bisazo Reactive Dye

  • Studies on the electrolysis of Reactive Black 5 dye have led to the identification of sulfonyl aromatic alcohols, providing insights into the chemical properties and potential applications of these compounds (Elizalde-González et al., 2012).

19. Carbonic Anhydrase Inhibitors

  • Aromatic sulfonamide inhibitors have been studied for their inhibitory effects on different carbonic anhydrase isoenzymes, highlighting their potential in enzyme inhibition and therapeutic applications (Supuran et al., 2013).

20. Anti-cancer Benzamide Derivatives

  • Synthesis and evaluation of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives as anti-cancer agents have shown promising results against various cancer cell lines (Abdelaziz et al., 2015).

properties

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-26-16-7-5-15(6-8-16)21(23)22-14-20(19-4-3-13-28-19)29(24,25)18-11-9-17(27-2)10-12-18/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVIWFFABZTNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

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